BCECF-acetoxymethyl
Overview
Description
BCECF-acetoxymethyl (BCECF-AM) is a cell-permeable ester derivative of BCECF . It is hydrolyzed by cytosolic esterases to yield intracellularly trapped indicator BCECF . BCECF-AM has been used to monitor intracellular pH changes in various cells such as mammalian fibroblasts, gastric cells, lymphocytes, myocytes, and distal convoluted tubules .
Synthesis Analysis
BCECF-AM is a variable mixture of cell-permeable ester derivatives of BCECF that are hydrolyzed by cytosolic esterases to yield intracellularly trapped indicator BCECF .
Molecular Structure Analysis
The molecular weight of BCECF-AM is 808.69 . It is a dual-excitation ratiometric pH indicator with a pK a of ∼6.98 .
Chemical Reactions Analysis
BCECF-AM is hydrolyzed to BCECF by cytosolic esterases . BCECF is ideal for measuring changes ± 1 pH unit around pH 7 .
Physical And Chemical Properties Analysis
BCECF-AM has a molecular weight of 808.69 . It has an extinction coefficient of 90000 cm^-1 M^-1, with excitation and emission wavelengths of 504 nm and 527 nm respectively . It is soluble in DMSO .
Scientific Research Applications
Intracellular pH Indicator
BCECF-acetoxymethyl (BCECF-AM) is widely used as an intracellular ratiometric pH indicator . The pKa of 6.98 makes it ideal for measuring changes in the cytosolic pH of most cells .
Cell Viability Indicator
BCECF-AM is nonfluorescent. Its conversion to fluorescent BCECF via the action of intracellular esterases can be used as an indicator of cell viability .
Flow Cytometry Applications
The absorption maximum of the base form of BCECF is very close to the 488-nm argon-ion laser line, making it ideally suited for flow cytometry applications .
Confocal Microscopy Applications
Due to its absorption maximum, BCECF is also well-suited for confocal microscopy applications .
Intracellular Retention
BCECF has 4–5 negative charges at pH 7–8, aiding intracellular retention .
Noninvasive Bulk Loading of Cell Suspensions
The acetoxymethyl (AM) ester derivative is membrane-permeant, allowing noninvasive bulk loading of cell suspensions .
Use in Various Cell Types
BCECF-AM has been used to monitor intracellular pH changes in various types of cells, including mammalian fibroblasts, gastric cells, lymphocytes, myocytes, and distal convoluted tubules .
Ratio Imaging Microscopy
Although the fluorescence excitation isosbestic point is quite far from the excitation maximum, giving poor signal-to-noise characteristics in ratio imaging microscopy, pH-dependent changes in the fluorescence emission spectral profile are very small, so that although dual emission ratio measurements are possible, they are not often performed .
Safety And Hazards
Future Directions
BCECF-AM has been widely used in research for monitoring intracellular pH changes . It has also been used in experimental therapies for patients with ischemic diseases . In the future, it could be used in combination with other procedures in controlling postoperative intraocular pressure in patients with medically uncontrolled primary open angle glaucoma .
Relevant Papers
Several papers have been published on BCECF-AM. For example, a study compared the drug efflux transport kinetics of BCECF-AM and its fluorescent metabolite BCECF in various blood-brain barrier models . Another study compared the effect of photodynamic therapy in combination with trabeculectomy to the effect of MMC combined with the same procedure in controlling postoperative intraocular pressure in patients with medically uncontrolled primary open angle glaucoma .
properties
IUPAC Name |
acetyloxymethyl 3',6'-bis(acetyloxymethoxy)-2',7'-bis[3-(acetyloxymethoxy)-3-oxopropyl]-3-oxospiro[2-benzofuran-1,9'-xanthene]-5-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C42H40O21/c1-22(43)52-17-57-34-15-36-32(13-27(34)7-10-38(48)59-19-54-24(3)45)42(31-9-6-29(12-30(31)41(51)63-42)40(50)61-21-56-26(5)47)33-14-28(8-11-39(49)60-20-55-25(4)46)35(16-37(33)62-36)58-18-53-23(2)44/h6,9,12-16H,7-8,10-11,17-21H2,1-5H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NTECHUXHORNEGZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCOC1=CC2=C(C=C1CCC(=O)OCOC(=O)C)C3(C4=C(C=C(C=C4)C(=O)OCOC(=O)C)C(=O)O3)C5=C(O2)C=C(C(=C5)CCC(=O)OCOC(=O)C)OCOC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C42H40O21 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90922429 | |
Record name | (Acetyloxy)methyl 3',6'-bis[(acetyloxy)methoxy]-2',7'-bis{3-[(acetyloxy)methoxy]-3-oxopropyl}-3-oxo-3H-spiro[2-benzofuran-1,9'-xanthene]-5-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90922429 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
880.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
BCECF-acetoxymethyl | |
CAS RN |
117464-70-7 | |
Record name | (Acetyloxy)methyl 3',6'-bis[(acetyloxy)methoxy]-2',7'-bis{3-[(acetyloxy)methoxy]-3-oxopropyl}-3-oxo-3H-spiro[2-benzofuran-1,9'-xanthene]-5-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90922429 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Spiro[isobenzofuran-1(3H),9'-[9H]xanthene]-2',7'-dipropanoic acid, 3',6'-bis(acetyloxy)-5(or 6)-[[(acetyloxy)methoxy]carbonyl]-3-oxo-, 2',7'-bis[(acetyloxy)methyl] ester | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.109.830 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Q & A
Q1: How does 2',7'-bis-(2-carboxyethyl)-5(6)-carboxyfluorescein acetoxymethyl ester (BCECF-acetoxymethyl) enter cells and what is its primary use in cellular studies?
A: BCECF-acetoxymethyl enters cells through passive diffusion due to its acetoxymethyl (AM) ester group, which makes the molecule more lipophilic. [, ] Once inside the cell, cellular esterases cleave the AM groups, trapping the membrane-impermeant 2',7'-bis-(2-carboxyethyl)-5(6)-carboxyfluorescein (BCECF) within the cytosol. [, , ] Due to its pH sensitivity, BCECF is widely used as a fluorescent indicator for measuring intracellular pH (pHi). [, , ]
Q2: Can you elaborate on the specific properties of BCECF that make it suitable for measuring pHi?
A: BCECF exhibits a pH-dependent change in its fluorescence intensity ratio when excited at two different wavelengths. [, , ] Researchers typically excite BCECF-loaded cells at approximately 440 nm and 490 nm and measure the emitted fluorescence at wavelengths above 520 nm. [, ] By calculating the ratio of fluorescence intensities at these excitation wavelengths, changes in pHi can be accurately determined. [, ] This ratiometric measurement helps to minimize variations arising from dye concentration, cell thickness, and photobleaching.
Q3: The research mentions that procaine induces a pH rise in acidic cell organelles in stallion spermatozoa, measured using Lysosensor Green DND-189. [] How does the use of BCECF-acetoxymethyl complement these findings?
A: While Lysosensor Green DND-189 specifically targets acidic organelles like lysosomes, BCECF-acetoxymethyl primarily accumulates in the cytosol after cleavage of the AM groups. [] Therefore, the combined use of these two fluorescent probes provides a more comprehensive understanding of procaine's effects on pH regulation within different cellular compartments. By comparing the pH changes observed with both dyes, researchers can gain insights into potential pH gradients and transport mechanisms between the cytosol and acidic organelles in response to procaine treatment.
Q4: The provided research focuses on the use of BCECF-acetoxymethyl in specific cell types. Are there limitations to its application in other biological systems?
A: While BCECF-acetoxymethyl has proven to be a valuable tool for measuring pHi in various cell types, certain limitations should be considered. First, BCECF is primarily localized to the cytosol, limiting its use for studying pH changes within specific organelles. [] Second, potential dye leakage and compartmentalization issues need to be carefully addressed during experimental design and data interpretation. Finally, the sensitivity of BCECF fluorescence to factors like temperature, ionic strength, and the presence of interfering molecules should be accounted for to ensure accurate pHi measurements.
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